![molecular formula C12H9BrN2O B1379853 4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile CAS No. 1199773-86-8](/img/structure/B1379853.png)
4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile
Overview
Description
4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile, also known as BIBX1382 or ZD1839, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) that has been extensively studied for its potential use as an anticancer agent. It has a molecular formula of C12H9BrN2O and a molecular weight of 277.12 g/mol .
Molecular Structure Analysis
The molecular structure of 4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile consists of a benzene ring attached to a nitrile group and an isoxazole ring through an ethyl bridge . The presence of the bromine atom on the ethyl bridge may allow for further reactions.Scientific Research Applications
Synthesis and Reactivity
- Research conducted by Efimov et al. (2016) demonstrated the regio- and stereoselectivity in reactions involving β-azolyl enamines and nitrile oxides, leading to the formation of 4-azolylisoxazoles. This study provides insights into the synthesis of isoxazole derivatives under catalyst-free conditions, potentially including compounds similar to 4-[5-(2-bromoethyl)-3-isoxazolyl]benzonitrile (Efimov et al., 2016).
- Velikorodov and Sukhenko (2004) investigated the antimicrobial properties of N-arylcarbamates containing isoxazoline and isoxazole rings, showcasing the potential biological activity of isoxazole derivatives, which may extend to the application areas of 4-[5-(2-bromoethyl)-3-isoxazolyl]benzonitrile (Velikorodov & Sukhenko, 2004).
Chemical Reactivity and Applications
- Hou et al. (2017) presented a study on the stereospecific synthesis of an isoxazole-containing S1P1 receptor agonist, emphasizing the role of isoxazole derivatives in medicinal chemistry. This could suggest the utility of similar compounds like 4-[5-(2-bromoethyl)-3-isoxazolyl]benzonitrile in developing pharmaceutical agents (Hou et al., 2017).
- Research on the regioselectivity and mechanism of cycloaddition reactions involving isoxazoline derivatives by El idrissi et al. (2021) highlights the chemical reactivity of such compounds, potentially providing a foundation for understanding the reactivity of 4-[5-(2-bromoethyl)-3-isoxazolyl]benzonitrile (El idrissi et al., 2021).
properties
IUPAC Name |
4-[5-(2-bromoethyl)-1,2-oxazol-3-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-6-5-11-7-12(15-16-11)10-3-1-9(8-14)2-4-10/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGODWBLGLBYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NOC(=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



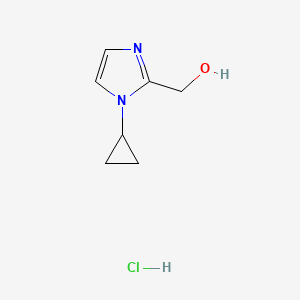
![3-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/structure/B1379771.png)
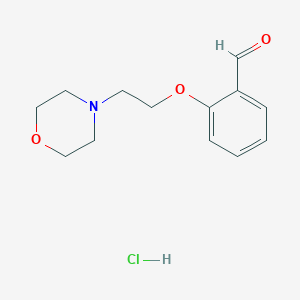
![[3-(2-Bromophenoxy)propyl]methylamine hydrochloride](/img/structure/B1379775.png)
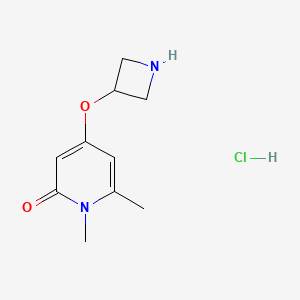
![5-Bromoimidazo[2,1-b][1,3]thiazole](/img/structure/B1379779.png)
![Thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1379780.png)
![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B1379782.png)
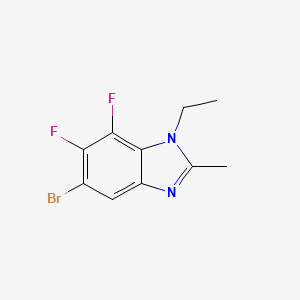

![tert-butyl N-[6-(methylamino)hexyl]carbamate](/img/structure/B1379788.png)
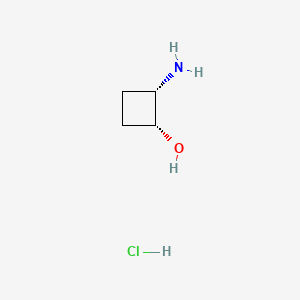
![N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1379790.png)
![{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride](/img/structure/B1379792.png)